molecular formula C18H16ClF3N2 B10796184 (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride

(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride

Cat. No.: B10796184
M. Wt: 352.8 g/mol
InChI Key: KHVHAQIJCRZTCR-UHFFFAOYSA-N
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Description

(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride is a complex organic compound that features a quinoline ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then subjected to electrophilic substitution to introduce the dimethyl groups. The phenyl ring with the trifluoromethyl group is then attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the substituents on the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents targeting various diseases.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The presence of the trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2,6-Dimethyl(4-quinolyl))[4-(trifluoromethyl)phenyl]amine, chloride
  • (2,6-Dimethyl(4-quinolyl))[3-(difluoromethyl)phenyl]amine, chloride
  • (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, bromide

Uniqueness

Compared to similar compounds, (2,6-Dimethyl(4-quinolyl))[3-(trifluoromethyl)phenyl]amine, chloride stands out due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chloride counterion also plays a role in its solubility and stability.

Properties

Molecular Formula

C18H16ClF3N2

Molecular Weight

352.8 g/mol

IUPAC Name

2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C18H15F3N2.ClH/c1-11-6-7-16-15(8-11)17(9-12(2)22-16)23-14-5-3-4-13(10-14)18(19,20)21;/h3-10H,1-2H3,(H,22,23);1H

InChI Key

KHVHAQIJCRZTCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F.Cl

Origin of Product

United States

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